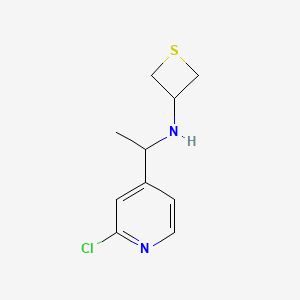
N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine is a chemical compound that features a thietan ring attached to an amine group, with a chloropyridinyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine typically involves the reaction of 2-chloropyridine derivatives with ethylamine and thietan-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chloropyridine derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridin-4-yl)ethanone
- 2-Chloro-4-acetylpyridine
- 4-Acetyl-2-chloropyridine
Uniqueness
N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties compared to other chloropyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13ClN2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-[1-(2-chloropyridin-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H13ClN2S/c1-7(13-9-5-14-6-9)8-2-3-12-10(11)4-8/h2-4,7,9,13H,5-6H2,1H3 |
InChI Key |
PNZNTRWYGMGSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















